molecular formula C4H10N2S B1342702 Thiolan-3-ylhydrazine CAS No. 1016709-16-2

Thiolan-3-ylhydrazine

Cat. No.: B1342702
CAS No.: 1016709-16-2
M. Wt: 118.2 g/mol
InChI Key: PFGFYXFWFXVFKK-UHFFFAOYSA-N
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Description

Thiolan-3-ylhydrazine is an organic compound with the molecular formula C4H10N2S It is a derivative of hydrazine, featuring a thiolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiolan-3-ylhydrazine can be synthesized through several methods. One common approach involves the reaction of thiolane-3-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Thiolan-3-ylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiolane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Thiolan-3-ylhydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Thiolan-3-ylhydrazine can be compared with other hydrazine derivatives and thiolane compounds:

    Hydrazine Derivatives: Compared to simple hydrazine, this compound has enhanced stability and reactivity due to the presence of the thiolane ring.

    Thiolane Compounds: this compound is unique in its ability to participate in both nucleophilic and electrophilic reactions, making it versatile in synthetic applications.

Comparison with Similar Compounds

  • Thiolane-3-carboxaldehyde
  • Thiolane-3-thiol
  • Hydrazine hydrate

Properties

IUPAC Name

thiolan-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGFYXFWFXVFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598787
Record name (Thiolan-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016709-16-2
Record name (Thiolan-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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